

Optimal solvents for dissolving basic peptide VRKRTLRRRL

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Compound of Interest

Compound Name: H-VAL-ARG-LYS-ARG-THR-LEU-
ARG-ARG-LEU-OH

CAS No.: 105802-82-2

Cat. No.: B3026682

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Application Note & Protocol

Topic: Optimal Solvents for Dissolving the Basic Peptide VRKRTLRRRL

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide VRKRTLRRRL is a short-chain polypeptide characterized by a high proportion of basic amino acid residues, specifically arginine (R) and lysine (K). This composition confers a strong positive charge at neutral pH and a high isoelectric point (pI), which dictates its solubility behavior. Proper solubilization is critical for the peptide's use in research and therapeutic development, as incomplete dissolution can lead to inaccurate concentration measurements, aggregation, and reduced biological activity. This guide provides a detailed analysis of the physicochemical properties of VRKRTLRRRL and offers robust, step-by-step protocols for its optimal dissolution, handling, and storage. The primary recommendation focuses on the use of acidic solvents to ensure full protonation and solvation, with alternative methods discussed for specific experimental constraints.

Physicochemical Profile of VRKRTLRRRL

Understanding the fundamental properties of a peptide is the first step toward developing a successful solubilization strategy. The amino acid sequence of VRKRTLRRRL is rich in basic residues, making it highly cationic.

To determine its solubility characteristics, one must first calculate its net charge at a neutral pH (pH 7).[1] A value of +1 is assigned to each basic residue (Arginine-R, Lysine-K) and the N-terminus, while a value of -1 is assigned to each acidic residue and the C-terminus.[2]

- Sequence: Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu
- Charge Calculation at pH 7:
 - N-terminus: +1
 - Arginine (R) residues (x4): +4
 - Lysine (K) residue (x1): +1
 - C-terminus: -1
 - Net Charge: +5

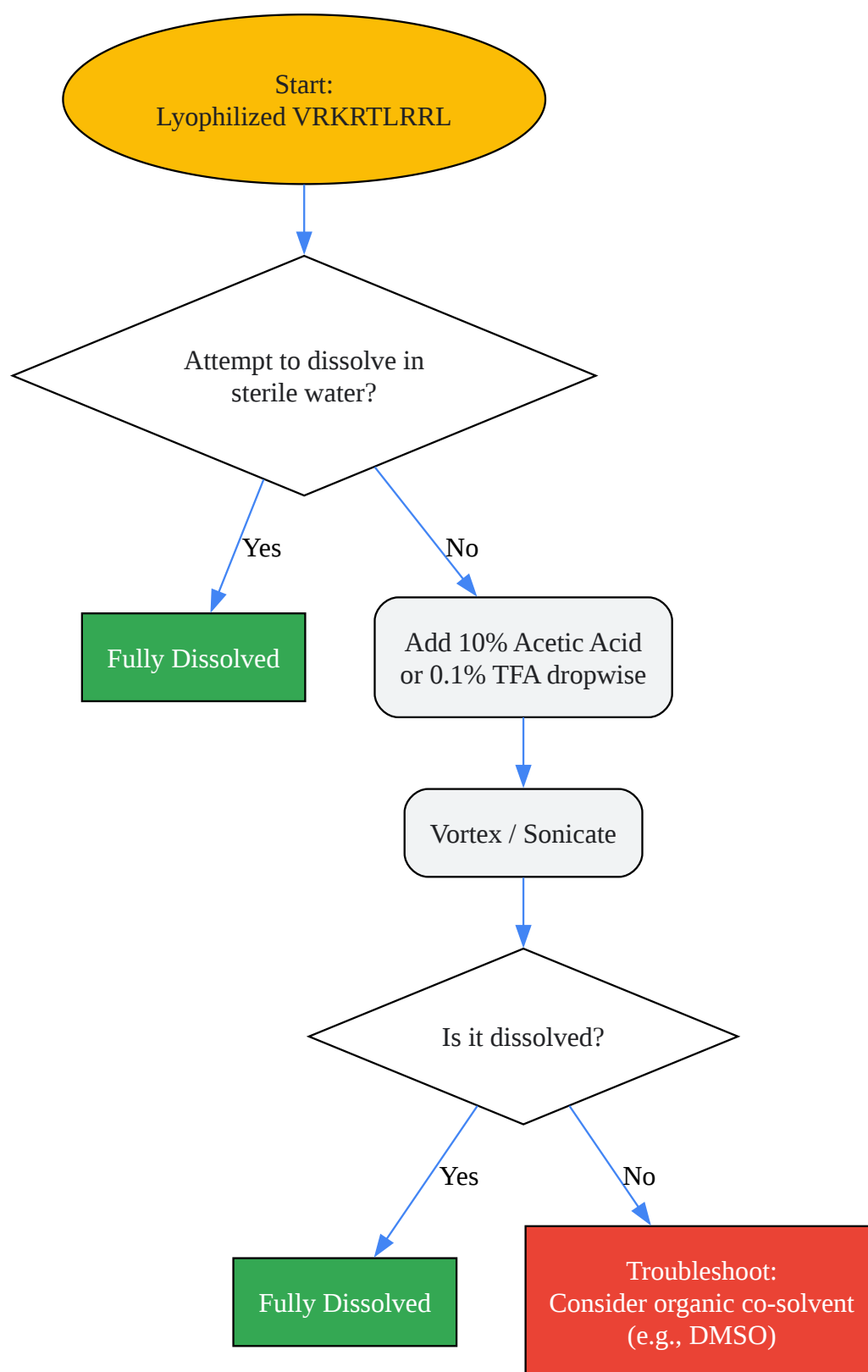
This high positive net charge indicates that the peptide is basic.[3]

Property	Value / Description	Rationale & Implications
Amino Acid Sequence	Val-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu	Contains 5 basic residues (4 Arg, 1 Lys) out of 9 total residues.
Molecular Weight	~1211.5 g/mol	Standard molecular weight for a peptide of this length.
Net Charge (at pH 7.0)	+5	Highly positive charge dictates that it will be most soluble in acidic conditions.
Theoretical Isoelectric Point (pI)	>12.0	The high pI means the peptide will carry a net positive charge at any pH below this value, enhancing solubility in aqueous acidic solutions.[4]
Hydrophobicity	Moderate	Contains hydrophobic residues (Val, Leu) but is dominated by hydrophilic basic residues. Generally soluble in aqueous systems if the pH is controlled. [5]

The Core Principle: pH vs. Isoelectric Point (pI)

The solubility of any peptide is lowest at its isoelectric point (pI), the pH at which its net charge is zero.[6] To achieve maximum solubility, the pH of the solvent must be significantly different from the pI. For a basic peptide like VRKRTLRRRL with a very high pI, the solvent pH should be lowered.

By using an acidic solvent (pH < pI), the basic side chains of arginine and lysine, as well as the N-terminus, become fully protonated and positively charged. This charge repulsion between peptide molecules prevents aggregation and promotes interaction with the polar water molecules, leading to effective dissolution.



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Caption: Workflow for dissolving the basic peptide VRKRTLRL.

Troubleshooting Common Issues

Problem	Potential Cause(s)	Recommended Solution(s)
Solution is cloudy or has visible particulates.	- Incomplete dissolution.- pH is too close to the peptide's pI.- Aggregation.	- Lower the pH by adding a small amount of 10% acetic acid or 0.1% TFA.<[2][7]>- Use bath sonication for 5-10 minutes to break up aggregates. [8]
Peptide precipitates after dilution into a final buffer.	- The pH of the final buffer is too high, causing the peptide's net charge to decrease and solubility to drop.- Buffer incompatibility.	- Ensure the pH of the final buffer is compatible (ideally pH 5-7).<[9]>- Add the concentrated acidic peptide stock slowly to the stirring buffer solution.
Peptide is difficult to dissolve even in acid.	- The peptide may have strong intermolecular hydrophobic interactions or has formed stable secondary structures.	- As a last resort, dissolve in a minimal amount of an organic co-solvent like DMSO, then slowly dilute into the aqueous buffer.<[10][7]>- Denaturing agents like 6M Guanidine-HCl can be used but are often incompatible with biological assays. [3]

Stability and Storage

Proper storage is crucial to maintain the integrity and activity of the peptide.

- Lyophilized Powder: For maximum stability, store lyophilized peptides at -20°C or preferably -80°C in a tightly sealed container with a desiccant. [11] Under these conditions, the peptide can be stable for years. [11] * In Solution: Peptide solutions are significantly less stable. [9] * Short-Term (days to a week): Store at 4°C. [12] * Long-Term (weeks to months): Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots frozen at -20°C or -80°C. [13][11] * It is recommended to use sterile, slightly acidic buffers (pH 5-7) for storing solutions to prolong shelf life. [1][9]

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